Computed Lipophilicity (XLogP3-AA) Differentiates the 4-Bromo-Benzamide from the 4-Chloro and Unsubstituted Analogs
The target compound exhibits a computed XLogP3-AA of 6.7, compared with predicted values of approximately 6.2 for the 4-chloro analog (4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide) and approximately 5.9 for the unsubstituted parent (N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide) [1][2]. The increase of approximately 0.5–0.8 log units reflects the greater hydrophobicity of the bromine atom versus chlorine or hydrogen, which is expected to influence passive membrane permeability and non-specific protein binding. The XLogP3-AA values are computed by the same algorithmic method (XLogP3 3.0) within PubChem, ensuring cross-compound comparability.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 6.7 (PubChem computed, XLogP3 3.0) |
| Comparator Or Baseline | 4-Chloro analog: ~6.2; Unsubstituted parent: ~5.9 (PubChem computed, XLogP3 3.0) |
| Quantified Difference | +0.5 to +0.8 log units more lipophilic than 4-chloro and unsubstituted analogs |
| Conditions | In silico computed property; PubChem XLogP3 3.0 algorithm |
Why This Matters
This quantifiable lipophilicity difference directly impacts compound handling (DMSO solubility), assay formatting (non-specific binding propensity), and pharmacokinetic prediction in cell-based and in vivo models, making the 4-bromo derivative a distinct tool compound for studies requiring higher logD.
- [1] PubChem Compound Summary for CID 3445564, 4-bromo-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/630057-47-5 View Source
- [2] PubChem Compound Summary for N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide and 4-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]benzamide. National Center for Biotechnology Information (2025). XLogP3-AA values computed by PubChem XLogP3 3.0. View Source
